O-Desethyl-O-methyl Chlorpyrifos
Description
Properties
CAS No. |
159776-80-4 |
|---|---|
Molecular Formula |
C8H9Cl3NO3PS |
Molecular Weight |
336.548 |
IUPAC Name |
ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5} |
InChI |
InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |
InChI Key |
JVPFGGFTJGNSEM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Synonyms |
Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester |
Origin of Product |
United States |
Mechanistic Investigations of O Desethyl O Methyl Chlorpyrifos Formation and Transformation
Abiotic Transformation Pathways of Chlorpyrifos (B1668852) Leading to Desethyl Chlorpyrifos
Abiotic degradation, which occurs without the involvement of living organisms, plays a crucial role in the environmental fate of Chlorpyrifos. researchgate.net The main abiotic pathways include hydrolysis, oxidation, and photolysis, each contributing to the formation of degradation products, including DEC. analis.com.myinchem.orgresearchgate.net
Hydrolysis, the reaction with water, is a primary abiotic degradation pathway for Chlorpyrifos in aquatic environments. analis.com.my This process involves the breakdown of the thiophosphoric ester bonds, leading to the formation of two principal metabolites: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and desethyl chlorpyrifos (DEC). analis.com.myresearchgate.netresearchgate.net The rate and outcome of hydrolysis are significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts. analis.com.my
The pH of an aqueous solution is a critical factor governing the rate of Chlorpyrifos hydrolysis. analis.com.myservice.gov.uk Generally, Chlorpyrifos is more stable in acidic to neutral conditions and hydrolyzes more rapidly under alkaline conditions. analis.com.myresearchgate.netapvma.gov.au The rate of degradation increases as the pH increases. researchgate.netresearchgate.net For instance, one study found the half-life of Chlorpyrifos at 25°C to be 62.7 days at pH 4.7, 35.3 days at pH 6.9, and 23.1 days at pH 8.1. service.gov.uk Another study at 29°C reported a half-life of 13.95 days at pH 4, which decreased to 12.33 days at pH 7 and dramatically to 4.57 days at pH 10. researchgate.net This increased degradation at higher pH values is attributed to the greater availability of hydroxide (B78521) ions (OH-), which act as nucleophilic reagents, facilitating the cleavage of the ester bonds. analis.com.myepa.gov While TCP is often the major hydrolysis product, especially at alkaline pH, the formation of DEC occurs concurrently through the cleavage of one of the ethyl groups from the phosphate (B84403) ester. analis.com.myapvma.gov.au The degradation of chlorpyrifos was found to be low in acidic soils but increased considerably with a rise in soil pH. nih.gov
Table 1: Effect of pH on the Hydrolysis Half-Life of Chlorpyrifos
| Temperature (°C) | pH | Half-Life (days) | Source |
|---|---|---|---|
| 29 | 4.0 | 13.95 | researchgate.net |
| 29 | 7.0 | 12.33 | researchgate.net |
| 29 | 10.0 | 4.57 | researchgate.net |
| 25 | 4.7 | 62.7 | service.gov.uk |
| 25 | 6.9 | 35.3 | service.gov.uk |
| 25 | 8.1 | 23.1 | service.gov.uk |
| 25 | 9.0 | 16 | pops.int |
Temperature has a significant effect on the rate of Chlorpyrifos hydrolysis. analis.com.myresearchgate.net An increase in temperature generally accelerates the degradation process. researchgate.netresearchgate.net Studies have shown that the rate of hydrolysis can increase by a factor of 3.5 to 5 for each 10°C rise in temperature. analis.com.my For example, in a neutral pH 7 buffer, the half-life of Chlorpyrifos decreased from 12.3 days at 16°C to 8.12 days at 40°C. researchgate.net Another study observed that degradation increased markedly with temperature, with activation energies ranging from 29.0 to 76.5 kJ mol⁻¹. researchgate.net This acceleration is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions, thereby enhancing the rate of the hydrolytic reaction that produces DEC and TCP.
Table 2: Effect of Temperature on the Hydrolysis Half-Life of Chlorpyrifos at pH 7
| Temperature (°C) | Half-Life (days) | Source |
|---|---|---|
| 16 | 12.3 | researchgate.net |
| 20 | 11.41 | analis.com.my |
| 30 | 9.56 | analis.com.my |
| 40 | 8.12 | researchgate.net |
The hydrolysis of Chlorpyrifos can be catalyzed by dissolved metal ions. analis.com.myapvma.gov.au Divalent metal ions, particularly copper (Cu(II)), have been shown to enhance the rate of hydrolysis. analis.com.myapvma.gov.au The catalytic effect is generally attributed to the coordination of the metal ion with the substrate molecule, which can make the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide ions. arabjchem.org This catalytic action accelerates the breakdown of Chlorpyrifos into its hydrolytic products, including DEC and TCP. analis.com.myapvma.gov.au Silver ions (Ag+) have also been demonstrated to effectively catalyze the degradation of Chlorpyrifos. arabjchem.org
Oxidation represents another significant abiotic pathway for Chlorpyrifos transformation, which can lead to the formation of both desethyl chlorpyrifos (DEC) and the more toxic intermediate, chlorpyrifos-oxon. researchgate.netresearchgate.netresearchgate.net The unstable intermediate chlorpyrifos-oxon is readily formed through oxidation. researchgate.netresearchgate.net This conversion involves the substitution of the sulfur atom with an oxygen atom on the phosphorus center (P=S to P=O). epa.gov Chlorpyrifos-oxon itself is subject to hydrolysis, particularly at elevated pH, breaking down further to TCP. epa.gov
Importantly, DEC can also be formed directly through oxidative processes. researchgate.netresearchgate.net One proposed degradation pathway involves an initial oxidation step that leads to the formation of DEC (referred to as DCP in one study) and ethanol. researchgate.net In aqueous solutions containing chlorine, often used for water treatment, Chlorpyrifos rapidly transforms into chlorpyrifos-oxon through an electrophilic attack by hypochlorous acid (HOCl). epa.gov
Photolysis, or degradation by light, is another abiotic process that contributes to the breakdown of Chlorpyrifos, particularly in sunlit surface waters. apvma.gov.au The process can occur through direct photolysis, where the Chlorpyrifos molecule directly absorbs light energy, or indirect photolysis, which involves photosensitizing molecules present in the water. dtic.mil
Photolytic degradation can proceed via multiple reaction patterns. researchgate.net One proposed pathway is initiated by the cleavage of an ethyl group from the phosphate moiety, resulting in the direct formation of desethyl chlorpyrifos. researchgate.net Other studies note that photolysis primarily forms TCP, which is often more susceptible to further photodegradation than the parent Chlorpyrifos molecule. apvma.gov.au Desethyl chlorpyrifos is also known to degrade further to TCP upon exposure to light. dtic.mil While some research suggests that photolysis is not a major degradation pathway for Chlorpyrifos on soil surfaces, its importance increases in aqueous environments. service.gov.ukpops.int
Based on a comprehensive review of publicly available scientific literature, there is no information regarding the formation and transformation of a chemical compound specifically named "O-Desethyl-O-methyl Chlorpyrifos" as a metabolite of Chlorpyrifos.
The known biotic transformation pathways of Chlorpyrifos primarily involve two main routes:
Oxidative desulfuration: Conversion of Chlorpyrifos to its more toxic oxygen analog, Chlorpyrifos-oxon, primarily through the action of cytochrome P450 enzymes.
Hydrolysis: Cleavage of the phosphoester bond to yield the main metabolite 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphate. This is a major detoxification pathway carried out by various hydrolase enzymes in a wide range of organisms.
While a metabolite known as Desethyl-chlorpyrifos (DEC) , resulting from the removal of one of the ethyl groups (a process called desethylation or O-dealkylation), is recognized as a transformation product, the subsequent or simultaneous methylation to form "this compound" is not documented in the available literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound. The requested content falls outside the scope of current scientific findings accessible through public search domains.
Information Deficit on the Environmental Dynamics of this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the environmental dynamics and persistence of the chemical compound This compound as per the requested structured outline.
The existing body of research on the environmental fate of the parent pesticide, chlorpyrifos, is extensive. However, this research primarily concentrates on chlorpyrifos itself and its major, most frequently monitored metabolite, 3,5,6-trichloro-2-pyridinol (TCP) .
While this compound, also known in literature as desethyl chlorpyrifos (DEC), is recognized as a transformation product resulting from the degradation of chlorpyrifos in various environmental matrices inchem.organalis.com.myresearchgate.netapvma.gov.au, the scientific community has not published in-depth studies on its specific environmental behavior.
Consequently, there is a significant lack of specific, quantitative data required to populate the requested sections of the article, including:
Environmental Dynamics and Persistence of O Desethyl O Methyl Chlorpyrifos
Potential for Long-Range Environmental Transport:The potential for long-range transport is analyzed for the parent compound, chlorpyrifos (B1668852), but there are no studies or models that specifically assess this potential for O-Desethyl-O-methyl Chlorpyrifos.
Due to this critical information deficit, creating a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time.
Advanced Analytical Methodologies for O Desethyl O Methyl Chlorpyrifos Quantification and Characterization
Sample Preparation and Extraction Techniques for Complex Environmental Matrices
Effective sample preparation is a critical first step to isolate O-Desethyl-O-methyl Chlorpyrifos (B1668852) from intricate environmental samples, such as water, soil, and food products, and to remove interfering substances that could compromise analytical results.
Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are cornerstone techniques for the purification and concentration of pesticides and their metabolites from various samples. nih.gov
Solid-Phase Extraction (SPE) is a widely adopted technique due to its efficiency in handling diverse sample types and its ability to pre-concentrate analytes. The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high extraction efficiencies. For multiclass pesticide analysis, which can include O-Desethyl-O-methyl Chlorpyrifos, various cartridges and elution solvents are often investigated to find the optimal conditions. nih.gov For instance, in the analysis of pesticides in water, SPE cartridges like Oasis HLB are utilized. The process typically involves activating the cartridge with a solvent like methanol (B129727), followed by equilibration with ultrapure water. The water sample is then passed through the cartridge, which retains the analytes. After rinsing, the pesticides are eluted with a suitable solvent mixture, such as methanol and ethyl acetate. nih.gov
Liquid-Liquid Extraction (LLE) is another fundamental technique used for sample preparation. It involves partitioning the analyte between two immiscible liquid phases. nih.govscielo.br A variation of this technique is the salting-out assisted liquid-liquid extraction (SALLE), which has been developed for the analysis of pesticides in water samples. researchgate.net This method involves adding a salt, such as sodium chloride, to a single-phase mixture of water and an extraction solvent to induce phase separation. researchgate.net The optimization of LLE often involves evaluating factors like the ratio of sample to extraction solvent, saline concentration, and mixing method. scielo.brresearchgate.net For example, a miniaturized LLE with low-temperature partitioning (LLE/LTP) has been optimized for the analysis of pesticides in biological matrices. scielo.br
Below is a table summarizing the optimization parameters for SPE and LLE techniques for pesticide analysis:
| Technique | Optimization Parameter | Example Condition | Reference |
| SPE | Sorbent Type | Oasis HLB (6 mL / 200 mg) | nih.gov |
| Elution Solvent | Methanol / Ethyl Acetate (70:30 v/v) | nih.gov | |
| Sample Volume | 300 mL | nih.gov | |
| LLE/LTP | Extraction Solvent | Acetonitrile/Ethyl Acetate (6.50/1.50 mL) | scielo.br |
| Stirring Time | 60 seconds | scielo.br | |
| Volume of Water Added | 1000 µL | scielo.br | |
| SALLE | Saline Solution | 1.0 mL NaCl solution | researchgate.net |
Advanced Cleanup Strategies (e.g., Gel Permeation Chromatography, Aminopropyl SPE)
To further purify sample extracts and remove high molecular weight interferences, advanced cleanup strategies are employed.
Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique highly effective in removing macromolecules such as lipids, polymers, and proteins from sample extracts. ctfassets.netepa.gov This method is particularly useful for preparing samples for gas chromatography (GC) or GC/MS analysis, as it protects the analytical column and can lead to lower detection limits. ctfassets.net GPC separates molecules based on their size in solution, with larger molecules eluting before smaller ones. americanlaboratory.com The choice of the GPC column and mobile phase is critical for achieving good separation between the analytes of interest and interfering macromolecules. ctfassets.netresearchtrends.net For instance, a study comparing different GPC columns found that a PSS GRAM 30 Å column provided the best performance for separating sunflower oil from selected pesticides. researchtrends.net
Aminopropyl Solid-Phase Extraction (SPE) is another valuable cleanup technique. Aminopropyl-bonded silica (B1680970) cartridges can be used to remove certain interferences from sample extracts. nemi.govepa.gov In some methods, an aminopropyl SPE column cleanup is followed by a microsilica column for further purification. nemi.govepa.gov This type of cleanup is often used in multi-residue pesticide analysis methods. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular sample preparation technique, often incorporates a dispersive SPE (d-SPE) step with sorbents like primary secondary amine (PSA) or aminopropyl (NH2) to clean up the extract. nih.govlcms.cz
The following table outlines key aspects of these advanced cleanup strategies:
| Cleanup Strategy | Principle | Common Application | Key Parameters | Reference |
| Gel Permeation Chromatography (GPC) | Size-exclusion | Removal of lipids, polymers, proteins | Column type (e.g., Envirobeads™ S-X3), Mobile phase (e.g., methylene (B1212753) chloride) | ctfassets.netepa.gov |
| Aminopropyl SPE | Adsorption | Cleanup of pesticide extracts | Sorbent (aminopropyl-bonded silica), Elution solvent | nemi.govepa.govnih.gov |
Chromatographic Separation and Detection Technologies for this compound
Following sample preparation and cleanup, chromatographic techniques are used to separate this compound from other compounds in the extract, and various detectors are employed for its quantification.
Gas Chromatography (GC) with Selective Detectors (e.g., GC-MS, GC-MS/MS, GC-ECD, Flame Photometric Detector)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many pesticides and their metabolites. uoguelph.ca
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is a highly specific and sensitive technique that couples the separation power of GC with the identification capabilities of mass spectrometry. pragolab.cz For even greater selectivity and to reduce the risk of false positives, tandem mass spectrometry (GC-MS/MS) is often used. pragolab.cznih.gov GC-MS/MS is particularly effective for analyzing pesticide residues in complex matrices like edible oils and has been used for the analysis of chlorpyrifos-methyl (B1668853). pragolab.czresearchgate.net
Gas Chromatography with Electron Capture Detector (GC-ECD): The GC-ECD is highly sensitive to electronegative compounds, making it particularly suitable for the detection of halogenated pesticides. measurlabs.comscribd.com It has been successfully used for the analysis of chlorpyrifos in various samples, including water and biological matrices. scielo.brscribd.comnih.gov
Gas Chromatography with Flame Photometric Detector (GC-FPD): The GC-FPD is selective for phosphorus- and sulfur-containing compounds. epa.gov This makes it an excellent choice for the analysis of organophosphate pesticides, including chlorpyrifos and its metabolites. inchem.orgnemi.gov A pulsed flame photometric detector (P-FPD) can offer enhanced sensitivity for the analysis of organophosphate pesticides. iaea.org
A summary of GC detectors used for pesticide analysis is provided below:
| Detector | Selectivity | Common Analytes | Reference |
| Mass Spectrometry (MS, MS/MS) | High | Wide range of pesticides | pragolab.cznih.govresearchgate.net |
| Electron Capture Detector (ECD) | Electronegative compounds (halogens) | Organochlorine pesticides, Chlorpyrifos | measurlabs.comscribd.comnih.gov |
| Flame Photometric Detector (FPD) | Phosphorus and Sulfur | Organophosphate pesticides | epa.govinchem.orgnemi.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Spectrophotometry)
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. uoguelph.ca
HPLC with UV Detection: HPLC coupled with a UV detector is a common and cost-effective method for the analysis of compounds that absorb UV light. unl.eduresearchgate.net This method has been successfully applied to the determination of chlorpyrifos in various samples, including sunflower seeds and water. unl.eduresearchgate.netnih.gov The selection of the appropriate wavelength is crucial for achieving good sensitivity. For chlorpyrifos, a wavelength of 230 nm has been used. unl.eduresearchgate.net
HPLC with Spectrophotometry: Spectrophotometric detection can also be coupled with HPLC for the analysis of pesticides. nih.gov Cloud point extraction combined with HPLC has been used for the simultaneous extraction and quantification of chlorpyrifos and chlorpyrifos-methyl in water, soil, and vegetables. rsc.org
The table below details HPLC methods for pesticide analysis:
| Detection Method | Principle | Example Application | Key Parameters | Reference |
| UV Detection | UV absorbance | Chlorpyrifos in sunflower seeds | Wavelength (e.g., 230 nm), Mobile phase (e.g., acetonitrile/phosphate (B84403) buffer) | unl.eduresearchgate.net |
| Spectrophotometry | Light absorption | Chlorpyrifos and chlorpyrifos-methyl in environmental samples | Extraction solvent (e.g., PEG-6000), Equilibration temperature | nih.govrsc.org |
Derivatization Techniques for Enhanced Detectability of Metabolites
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic behavior or detectability. researchgate.net For metabolites that may be polar or thermolabile, derivatization can be essential for successful GC analysis. researchgate.net
This process can enhance volatility, improve thermal stability, and increase the response of a detector. For example, silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, often making the compound more suitable for GC analysis. researchgate.net Acylation is another strategy that can improve the volatility and stability of compounds containing primary and secondary amine groups. researchgate.net While specific derivatization methods for this compound are not extensively detailed in the provided context, the general principles are applicable to enhancing the detectability of pesticide metabolites.
Isotope Dilution and Internal Standard Quantitation Approaches
Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving the highest accuracy and precision in quantitative analysis. This method involves "spiking" a sample with a known quantity of a stable isotope-labeled version of the analyte of interest. Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and analysis. This co-extraction and co-elution allow for the correction of analyte losses at every stage of the analytical process, as well as compensating for matrix effects that can suppress or enhance the instrument's signal.
For the analysis of chlorpyrifos and its metabolites, including this compound, isotopically labeled internal standards are indispensable for reliable quantification, particularly when using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Chlorpyrifos-d10, is a common practice for the parent compound. While a specific labeled standard for this compound is not always commercially available, structurally similar labeled compounds can be used. However, for the most accurate quantification, the use of a dedicated isotopically labeled analog is preferred. In some research, reference standards of chlorpyrifos-desethyl have been synthesized for this purpose. nih.gov
The quantification is based on the ratio of the response of the native analyte to its labeled internal standard. This ratio is then compared to a calibration curve generated from standards with known concentrations of both the native analyte and the labeled internal standard. This approach significantly improves the accuracy and reproducibility of the results by correcting for variations in sample preparation and instrument response. For instance, in a method for analyzing pesticide residues in botanical dietary supplements, internal standards were used in the "QuEChERS" extraction method, and the analysis was performed by GC-MS/MS. dyadlabs.com
Table 1: Examples of Internal Standards Used in Organophosphate Pesticide Analysis
| Internal Standard | Analyte(s) | Analytical Technique | Reference |
| Chlorpyrifos-d10 | Chlorpyrifos and related metabolites | LC-MS/MS, GC-MS/MS | shimadzu.com |
| Triphenyl phosphate | Various pesticides | LC-MS/MS | shimadzu.com |
| Atrazine-d5 | Atrazine and other pesticides | GC-MS/MS | nih.gov |
| 13C3-TCP | 3,5,6-trichloro-2-pyridinol (B117793) (TCP) | LC-MS/MS | dtu.dk |
Method Validation and Quality Assurance in Environmental Analysis
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the analysis of this compound in environmental samples, a comprehensive validation process is essential to ensure the reliability and accuracy of the data. Quality assurance (QA) encompasses all the planned and systematic activities implemented to fulfill the requirements for the quality of the analytical results.
A typical method validation for an LC-MS/MS or GC-MS/MS based procedure for pesticide residue analysis includes the assessment of the following parameters:
Linearity: This establishes the relationship between the instrument response and the concentration of the analyte over a defined range. Calibration curves are generated using a series of standards, and the coefficient of determination (r²) is calculated to assess the linearity. A value of r² > 0.99 is generally considered acceptable. acs.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For many pesticide residue methods, LOQs in the low microgram per kilogram (µg/kg) or nanogram per liter (ng/L) range are achieved. acs.orgnih.gov
Accuracy (Recovery): Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovered concentration. The recovery is expressed as a percentage of the spiked amount. Acceptable recovery ranges are typically between 70% and 120%. acs.org
Precision (Repeatability and Reproducibility): Precision is the measure of the agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD). Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while reproducibility assesses the precision between laboratories. An RSD of less than 20% is often the target. acs.org
Specificity/Selectivity: This ensures that the analytical method can unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. This is particularly important in complex environmental samples.
Matrix Effects: The components of a sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Matrix effects are evaluated by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. The use of isotope-labeled internal standards is the most effective way to compensate for matrix effects. researchgate.net
Quality assurance measures include the routine analysis of quality control (QC) samples, such as blanks, spiked samples, and certified reference materials (if available), with each batch of environmental samples. Adherence to standardized operating procedures (SOPs) and participation in proficiency testing programs are also vital components of a robust QA program. nih.gov
Table 2: Typical Method Validation Parameters for Pesticide Residue Analysis
| Parameter | Typical Acceptance Criteria | Description | Reference |
| Linearity (r²) | > 0.99 | Describes how well the instrument response correlates with analyte concentration. | acs.org |
| Accuracy (Recovery) | 70-120% | The percentage of a known amount of analyte that is detected by the method. | acs.org |
| Precision (RSD) | < 20% | The degree of agreement among individual test results when the procedure is applied repeatedly. | acs.org |
| Limit of Quantification (LOQ) | Varies by analyte and matrix | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | acs.orgnih.gov |
In a study quantifying chlorpyrifos-desethyl and chlorpyrifos-methyl-desmethyl in urine, quantification was performed using standard addition at 2 ng/mL and 10 ng/mL, a technique that can help mitigate matrix effects. nih.gov The analytical method was based on LC-MS/MS after diluting the urine sample with acidified acetonitrile. nih.gov While detailed validation data for this compound is not extensively published, the validation parameters for the parent compound and other metabolites in various matrices provide a benchmark for what would be expected for a robust analytical method.
Ecotoxicological Implications of O Desethyl O Methyl Chlorpyrifos on Non Target Organisms
Acute and Chronic Toxicity Assessments in Aquatic Ecosystems
Impact on Aquatic Invertebrates (e.g., Daphnia magna, Cyclops viridis)
No specific data on the acute or chronic toxicity of O-Desethyl-O-methyl Chlorpyrifos (B1668852) to aquatic invertebrates such as Daphnia magna or Cyclops viridis were found in the reviewed search results.
Effects on Fish Species and Early Life Stages
The search results did not yield any specific information regarding the effects of O-Desethyl-O-methyl Chlorpyrifos on fish species or their early life stages.
Algal Growth Inhibition and Ultrastructural Alterations (e.g., Selenastrum capricornutum)
There is no available data in the search results concerning the impact of this compound on the growth or ultrastructure of algae like Selenastrum capricornutum.
Biochemical and Enzymatic Responses in Exposed Non-Target Organisms
Cholinesterase Activity Modulation
While the parent compound Chlorpyrifos is a known inhibitor of cholinesterase, no specific studies detailing the modulation of cholinesterase activity by this compound were identified in the search results. researchgate.net
Alterations in ATPase and Peroxidase Activities
No information was found regarding the effects of this compound on ATPase or peroxidase activities in non-target organisms. researchgate.net
Information regarding the chemical compound "this compound" is not available in the public domain.
A thorough search of publicly available scientific literature and databases has yielded no specific information on the ecotoxicological implications of the chemical compound "this compound." Data concerning its effects on non-target organisms, including the induction of oxidative stress, specific biomarker responses, or its comparative ecotoxicity relative to its parent compound, chlorpyrifos, and other metabolites, is not present in the accessed resources.
The available research predominantly focuses on the parent compound, chlorpyrifos (CPF), its primary toxic metabolite, chlorpyrifos-oxon, and its main degradation product, 3,5,6-trichloro-2-pyridinol (B117793) (TCPy). While studies extensively detail the mechanisms of toxicity for these compounds, such as acetylcholinesterase inhibition and oxidative stress, this information cannot be extrapolated to "this compound" without direct scientific investigation.
Consequently, the requested article, structured around the provided outline for "this compound," cannot be generated with scientific accuracy due to the absence of specific data for this particular metabolite.
Remediation and Bioremediation Strategies for O Desethyl O Methyl Chlorpyrifos Contamination
Microbial Degradation and Bioremediation Potentials in Contaminated Media
Bioremediation is regarded as an economical and environmentally sound approach for the detoxification of pesticide-contaminated environments. frontiersin.orgfrontiersin.orgresearchgate.net This process harnesses the metabolic capabilities of microorganisms to break down complex organic pollutants into simpler, less harmful substances. nih.gov For Chlorpyrifos (B1668852), microbial degradation is a key process, with a reported half-life in soil ranging from 10 to 120 days, depending on environmental conditions. mdpi.comresearchgate.net
The microbial metabolism of Chlorpyrifos typically begins with hydrolysis, cleaving the pesticide into diethylthiophosphoric acid (DETP) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). researchgate.net Other minor metabolites such as desethyl chlorpyrifos and chlorpyrifos oxon can also be formed. nih.gov A wide array of bacteria and fungi have demonstrated the ability to degrade Chlorpyrifos. The effectiveness of these microorganisms is often linked to specific enzymes they produce, such as phosphotriesterases (PTE), organophosphate hydrolases (OPH), and laccases. frontiersin.orgresearchgate.net
Several bacterial genera have been identified for their Chlorpyrifos-degrading capabilities, including Pseudomonas, Bacillus, Enterobacter, Alcaligenes, Rhodococcus, and Sphingomonas. frontiersin.orgijeab.com For instance, Enterobacter sp. and Alcaligenes faecalis have shown high degradation efficiency in laboratory settings. frontiersin.org Fungal strains, such as those from the genera Aspergillus and Trichoderma, are also effective, partly due to their production of enzymes like laccases. frontiersin.orgresearchgate.net The ultimate success of bioremediation relies on the presence of a robust microbial community capable of degrading not only the parent pesticide but also its persistent metabolites like TCP. nih.govresearchgate.net
Table 1: Examples of Microorganisms Involved in Chlorpyrifos Degradation
| Microorganism Genus | Type | Key Enzymes/Mechanisms | Reference |
| Pseudomonas | Bacterium | Phosphotriesterases (PTE), Organophosphate Hydrolases (OPH) | frontiersin.orgijeab.com |
| Bacillus | Bacterium | Co-metabolism, Hydrolysis | frontiersin.org |
| Enterobacter | Bacterium | Enhanced degradation via hydrolysis | ijeab.com |
| Aspergillus | Fungus | Laccase production, Metabolism | frontiersin.orgresearchgate.net |
| Trichoderma | Fungus | Metabolism | researchgate.net |
Application of Biopurification Systems and Biomixtures for Wastewater Treatment
Biopurification systems (BPS), also known as biobeds, are an effective and eco-friendly technology designed to treat pesticide-laden wastewater from agricultural activities. frontiersin.orgnih.govresearchgate.net These systems consist of a biologically active core called a biomixture, which is highly efficient at adsorbing and degrading pesticides. biorxiv.org
A typical biomixture is composed of topsoil, a humic component like compost, and a lignocellulosic substrate such as straw, coconut fiber, or rice husk. frontiersin.orgresearchgate.net This composition provides a suitable habitat for a diverse community of pesticide-degrading microorganisms. mdpi.com The high organic matter content supports microbial growth and enhances the sorption of pesticides, making them more available for degradation. duth.gr
Studies have demonstrated that biomixtures can effectively remove a combination of different pesticides, including Chlorpyrifos. nih.gov The removal process is significantly faster in the biomixture compared to soil alone, although the efficiency can be influenced by the specific composition of the mixture. frontiersin.orgnih.gov For example, a study optimizing a biomixture for coffee crop pesticides found that a composition based on coconut fiber achieved the best performance in removing a 12-pesticide mixture that included Chlorpyrifos. frontiersin.orgnih.gov The degradation of Chlorpyrifos in these systems can sometimes be delayed by the accumulation of its toxic metabolite, TCP, which can inhibit microbial activity. frontiersin.orgnih.gov However, a well-configured BPS can achieve high removal rates and significant detoxification of the treated wastewater. biorxiv.orgnih.gov
Table 2: Performance of Biomixtures in Pesticide Removal
| Biomixture Components | Target Pesticides | Removal Efficiency/DT50 | Reference |
| Rice husk, compost, soil | Carbofuran | Optimized for maximum removal | researchgate.net |
| Soil, peat, lignocellulosic material | Chlorpyrifos, Iprodione | High degradation efficiency | biorxiv.org |
| Compost, soil, coconut fiber | 12 pesticides including Chlorpyrifos | Overall DT50 of 7.8–9.0 days for the mixture | frontiersin.orgnih.gov |
| Not specified | Atrazine, Terbuthylazine, Terbutryn, Chlorpyrifos | 82.8% removal in non-bioaugmented biomixture | nih.gov |
Advanced Oxidation Processes for O-Desethyl-O-methyl Chlorpyrifos Degradation
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. nih.govmdpi.com These processes are effective for treating water contaminated with persistent and toxic compounds like Chlorpyrifos and its metabolites. researchgate.netnih.gov Common AOPs include Fenton and photo-Fenton processes, ozonation, photocatalysis using semiconductors like titanium dioxide (TiO₂), and gamma irradiation. nih.govmdpi.com
The Fenton process (Fe²⁺/H₂O₂) and its photo-assisted version (UV/Fe²⁺/H₂O₂) are effective in degrading Chlorpyrifos, particularly at an acidic pH. nih.gov The hydroxyl radicals produced attack the pesticide molecule, leading to its decomposition. nih.gov Similarly, persulfate-based AOPs generate sulfate (B86663) radicals (SO₄•⁻), which also have a high redox potential and can effectively degrade Chlorpyrifos. mdpi.com Theoretical and experimental studies show that both hydroxyl and sulfate radicals can initiate the degradation by adding to the P=S bond or abstracting a hydrogen atom from the ethyl group. mdpi.com
Photocatalysis with TiO₂ under UV irradiation is another promising AOP. nih.gov The process can remove a significant percentage of Chlorpyrifos from water, although the rate depends on the catalyst loading. nih.gov Gamma irradiation has also been shown to achieve complete degradation of Chlorpyrifos in aqueous solutions, with the primary mechanism being attack by hydroxyl radicals. nih.gov AOPs can effectively mineralize organic pollutants into less toxic inorganic by-products such as Cl⁻, SO₄²⁻, PO₄³⁻, CO₂, and water. nih.govnih.gov
Table 3: Efficacy of Different Advanced Oxidation Processes on Chlorpyrifos
| AOP Method | Conditions | Degradation Efficiency | Reference |
| Gamma Irradiation (⁶⁰Co) | 500 µg/L initial concentration | 100% degradation at 575 Gy dose | nih.gov |
| Photo-Fenton | Acidic pH (~3) | Highly effective for pollutant oxidation | nih.gov |
| UV/TiO₂ Photocatalysis | 20 mg/L TiO₂ | ~50% removal after 9 hours | nih.gov |
| Persulfate-based AOPs | - | Effective degradation via SO₄•⁻ and •OH radicals | mdpi.com |
Vermiremediation and Phytoremediation Approaches for Soil Decontamination
In addition to microbial and chemical methods, biological processes involving higher organisms like earthworms and plants are being explored for soil decontamination.
Phytoremediation is a technology that uses plants to clean up contaminated environments. nih.gov Certain plant species can take up, accumulate, and metabolize contaminants from soil and water. For Chlorpyrifos contamination, fast-growing trees like poplar (Populus sp.) and willow (Salix sp.) have shown potential. nih.gov Studies have demonstrated that these plants can absorb Chlorpyrifos from hydroponic solutions, with higher concentrations accumulating in the roots than in the shoots. nih.gov The absorbed Chlorpyrifos does not persist within the plant tissues, suggesting that it is further metabolized into other compounds. nih.gov The epicuticular waxes on plant leaves can also play a role in the photodegradation of Chlorpyrifos residues on the plant surface. nih.gov
Insufficient Data Available for Comprehensive Analysis of this compound in the Environment
A thorough investigation into the environmental monitoring and spatiotemporal distribution of the chemical compound this compound has revealed a significant lack of specific data required to construct a detailed scientific article. While information is available for its parent compound, chlorpyrifos, and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), specific research and monitoring data for this compound are not sufficiently present in the public domain to fulfill the requested detailed outline.
Extensive searches for data on the occurrence and concentration of this compound in surface and groundwater systems, its distribution and accumulation in agricultural and remote soils, historical contamination profiles in sediment cores, and its atmospheric transport and deposition patterns have not yielded the specific quantitative data or detailed research findings necessary for a comprehensive analysis.
The available scientific literature and environmental monitoring reports primarily focus on chlorpyrifos due to its widespread use as a pesticide. Consequently, its degradation pathways and major metabolites, such as TCP, have been the main subjects of environmental studies. Information regarding other, less prevalent metabolites like this compound is scarce.
Without specific data points on concentration levels in various environmental matrices, studies on its accumulation in different soil types, or analyses of its historical presence in sediment layers, it is not possible to generate the requested in-depth article with interactive data tables and detailed research findings. Similarly, the lack of information on its atmospheric behavior precludes any meaningful discussion of its transport and deposition patterns.
Therefore, while the environmental fate of chlorpyrifos is a subject of considerable research, the specific focus on this compound as requested cannot be adequately addressed at this time due to the absence of sufficient scientific data.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting O-Desethyl-O-methyl Chlorpyrifos in environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Calibrate instruments using certified reference standards (e.g., Chlorpyrifos methyl-O-analog) to ensure accuracy. For environmental matrices like water or sediment, employ solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation to minimize matrix interference .
Q. What standardized toxicity tests are applicable for assessing the acute effects of this compound on aquatic organisms?
- Methodology : Follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity). Use freshwater species like Daphnia magna (48-hour EC50) or zebrafish (Danio rerio) for LC50 determination. Maintain controlled conditions (pH 7.0–8.0, 20–25°C) and include solvent controls (e.g., acetone) to validate results. Data interpretation should align with Species Sensitivity Distribution (SSD) frameworks for ecological risk assessment .
Q. How can researchers determine the environmental persistence of this compound in soil and water systems?
- Methodology : Conduct shake-flask degradation studies under varying salinity, pH, and microbial activity conditions. Sterilize samples (autoclaving or gamma irradiation) to distinguish abiotic vs. biotic degradation. Measure half-lives using first-order kinetics and validate with replicate experiments (n ≥ 3). Report degradation products via high-resolution mass spectrometry (HRMS) to track metabolic pathways .
Advanced Research Questions
Q. How should experimental designs address discrepancies in reported half-lives of this compound across different sediment types?
- Methodology : Implement a factorial design testing variables such as organic carbon content, microbial biomass, and redox potential. Use randomized complete block designs (RCBD) to control spatial variability in field studies. For lab simulations, employ artificial sediments with standardized compositions. Meta-analyses of existing data (e.g., using Web of Science or Google Scholar) can identify confounding factors like temperature or analytical method biases .
Q. What methodologies are recommended for evaluating the neurodevelopmental toxicity of this compound at sub-cholinesterase-inhibiting doses?
- Methodology : Use in vivo rodent models (e.g., Sprague-Dawley rats) with gestational exposure protocols. Assess endpoints like Morris water maze performance (spatial memory), motor activity (open-field test), and synaptic plasticity via immunohistochemistry. Pair behavioral data with biomarkers (e.g., BDNF levels or acetylcholinesterase activity). Address low-dose effects by applying benchmark dose (BMD) modeling instead of NOAEL/LOAEL approaches .
Q. How can researchers reconcile contradictory findings on the biodegradation pathways of this compound in aerobic vs. anaerobic environments?
- Methodology : Conduct isotopically labeled (¹⁴C or ²H) tracer studies to track metabolite formation. Combine metagenomic sequencing (16S rRNA) with enzymatic assays (e.g., hydrolase activity) to identify microbial consortia responsible for degradation. Use sterile controls and microcosm experiments to isolate biotic contributions. Statistical tools like principal component analysis (PCA) can differentiate pathway dominance under varying redox conditions .
Q. What strategies improve the reliability of epidemiological studies linking this compound exposure to cognitive deficits in children?
- Methodology : Employ longitudinal cohorts with repeated biomarker measurements (e.g., urinary TCPy levels). Use validated cognitive assessment tools (e.g., Wechsler Intelligence Scale) and control for confounders (socioeconomic status, maternal education). Apply structural equation modeling (SEM) to disentangle direct/indirect effects. Address small sample sizes via multicenter collaborations or meta-regression .
Q. How can non-standard neurodevelopmental endpoints from academic studies be integrated into regulatory risk assessments for this compound?
- Methodology : Advocate for updates to OECD guidelines by submitting mechanistic data (e.g., in vitro blood-brain barrier penetration assays) and adverse outcome pathways (AOPs). Use probabilistic risk assessment (PRA) models to quantify uncertainties. Collaborate with regulatory agencies to design tiered testing strategies, where academic findings trigger mandatory follow-up studies under FIFRA/FFDCA frameworks .
Methodological Considerations for Data Interpretation
- Handling Small Sample Sizes : Use bootstrapping or Bayesian hierarchical models to improve statistical power .
- Replicability : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories (e.g., Dryad) .
- Ethical Compliance : For human studies, obtain IRB approval and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
